3,4-Dimethyl-1,2-dihydronaphthalene
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Overview
Description
3,4-Dimethyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₂H₁₄. It belongs to the class of dihydronaphthalenes, which are partially hydrogenated derivatives of naphthalene. This compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the 1,2-dihydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . Another method includes the electrochemical oxidative [4+2] annulation of styrenes . Additionally, visible light-mediated synthesis using methylenecyclopropanes has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Partial hydrogenation of naphthalene can yield 1,2-dihydronaphthalene derivatives.
Substitution: Bromination, cyclopropanation, and dipolar cycloaddition reactions are common.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or molecular oxygen under catalytic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Bromine for bromination, diazo compounds for cyclopropanation, and dipolarophiles for cycloaddition.
Major Products
The major products formed from these reactions include various substituted dihydronaphthalenes and naphthalene derivatives .
Scientific Research Applications
3,4-Dimethyl-1,2-dihydronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, and as an inhibitor, it targets enzymes like aldosterone synthase . The exact molecular pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: A parent compound without methyl substitutions.
4,7-Dimethyl-1,2-dihydronaphthalene: Another derivative with different methyl group positions.
Uniqueness
3,4-Dimethyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other dihydronaphthalene derivatives .
Properties
IUPAC Name |
3,4-dimethyl-1,2-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDWPKPYILQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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